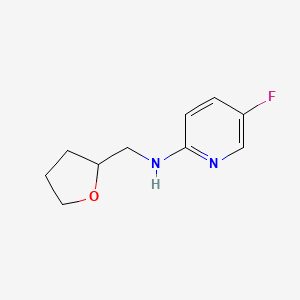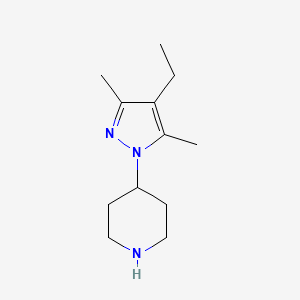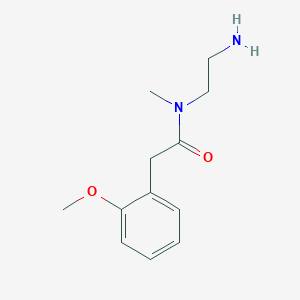
N-(1-pyridin-3-ylethyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-3-ylethyl)quinolin-4-amine, also known as PEQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique structure that makes it a valuable tool for investigating various biological processes. In
Mécanisme D'action
N-(1-pyridin-3-ylethyl)quinolin-4-amine's mechanism of action is based on its ability to react with ROS and form a fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a valuable tool for investigating oxidative stress-related diseases. The fluorescence emitted by N-(1-pyridin-3-ylethyl)quinolin-4-amine can be detected using various imaging techniques, allowing for real-time monitoring of ROS levels in living cells.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have minimal toxicity and does not affect the viability of living cells. This compound has been used in various cell-based assays to investigate the role of ROS in various biological processes. Additionally, N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have antioxidant properties, which may have potential therapeutic applications in oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(1-pyridin-3-ylethyl)quinolin-4-amine in lab experiments is its high selectivity and sensitivity for detecting ROS. Additionally, this compound has minimal toxicity and does not affect the viability of living cells, making it a valuable tool for investigating various biological processes. However, one of the limitations of using N-(1-pyridin-3-ylethyl)quinolin-4-amine is its limited solubility in aqueous solutions, which may affect its performance in certain assays.
Orientations Futures
There are several future directions for research on N-(1-pyridin-3-ylethyl)quinolin-4-amine. One potential application is in the development of new therapies for oxidative stress-related diseases. Additionally, further research is needed to optimize the synthesis method of N-(1-pyridin-3-ylethyl)quinolin-4-amine and improve its solubility in aqueous solutions. Furthermore, the use of N-(1-pyridin-3-ylethyl)quinolin-4-amine in combination with other fluorescent probes may provide new insights into the complex biological processes involving ROS.
Méthodes De Synthèse
The synthesis of N-(1-pyridin-3-ylethyl)quinolin-4-amine involves a multi-step process that starts with the reaction of 3-pyridineethanol with 4-chloroquinoline. This reaction produces 4-(3-pyridinyl)quinoline, which is then reacted with n-butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with 1-bromoethylpyridinium bromide to yield N-(1-pyridin-3-ylethyl)quinolin-4-amine. This synthesis method has been optimized to produce high yields of pure N-(1-pyridin-3-ylethyl)quinolin-4-amine.
Applications De Recherche Scientifique
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been used in various scientific research applications due to its unique structure and properties. One of the primary applications of N-(1-pyridin-3-ylethyl)quinolin-4-amine is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. This compound has been shown to have high selectivity and sensitivity for detecting ROS, making it a valuable tool for investigating oxidative stress-related diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-5-4-9-17-11-13)19-16-8-10-18-15-7-3-2-6-14(15)16/h2-12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDVJPDZZELEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)







